molecular formula C9H11N2NaO4 B7812801 4-Aminohippuric acid sodium salt hydrate

4-Aminohippuric acid sodium salt hydrate

Cat. No.: B7812801
M. Wt: 234.18 g/mol
InChI Key: NHEPGWSIUUSKAY-UHFFFAOYSA-M
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Description

4-Aminohippuric acid sodium salt hydrate is a chemical compound with the molecular formula C9H11N2NaO3. It is a sodium salt derivative of 4-aminohippuric acid, which is a conjugate of glycine and 4-aminobenzoic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohippuric acid sodium salt hydrate typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a dehydrating agent. The reaction proceeds as follows:

    Step 1: 4-aminobenzoic acid is reacted with glycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form 4-aminohippuric acid.

    Step 2: The resulting 4-aminohippuric acid is then neutralized with sodium hydroxide to form the sodium salt.

    Step 3: The sodium salt is hydrated to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Mixing: Combining 4-aminobenzoic acid and glycine in a solvent such as water or ethanol.

    Dehydration: Using a dehydrating agent to facilitate the formation of 4-aminohippuric acid.

    Neutralization: Adding sodium hydroxide to convert the acid to its sodium salt.

    Crystallization: Hydrating the sodium salt to form the final product, which is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Aminohippuric acid sodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Parent amine or reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminohippuric acid sodium salt hydrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: Used in studies involving amino acid metabolism and transport.

    Medicine: Employed in renal function tests to measure effective renal plasma flow.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-aminohippuric acid sodium salt hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets renal transporters involved in the secretion and reabsorption of organic anions.

    Pathways Involved: The compound is actively transported by the renal proximal tubules, where it is used to assess renal plasma flow and tubular function.

Comparison with Similar Compounds

4-Aminohippuric acid sodium salt hydrate can be compared with other similar compounds such as:

    Para-aminohippuric acid (PAH): Similar in structure but lacks the sodium salt and hydrate components.

    Hippuric acid: The parent compound without the amino group.

    Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness: this compound is unique due to its specific combination of an amino group, glycine conjugate, and sodium salt, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.Na.H2O/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;;/h1-4H,5,10H2,(H,11,14)(H,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEPGWSIUUSKAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-16-6
Record name Sodium 4-aminohippurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100
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